molecular formula C13H23NO3 B12291063 tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B12291063
M. Wt: 241.33 g/mol
InChI Key: CSQRGDKPKDHLEO-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a spirocyclic amine derivative featuring a bicyclic structure with a hydroxyl group at position 6 of the azaspiro[4.4]nonane core.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-5-8-13(14)7-4-6-10(13)15/h10,15H,4-9H2,1-3H3

InChI Key

CSQRGDKPKDHLEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCC2O

Origin of Product

United States

Preparation Methods

Cyclization via Epoxide Ring-Opening

A widely adopted method involves the formation of spirocycles through epoxidation and subsequent nucleophilic ring-opening. For example, tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (a positional isomer of Compound A) was synthesized via:

  • Grignard Addition : Cyclic ketones (e.g., N-Boc-3-piperidone) react with homoallyl magnesium bromide in the presence of CeCl₃ to yield tertiary alcohols.
  • Epoxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) generates epoxides.
  • Spirocyclization : Spontaneous 5-exo-tet ring closure forms the spirocyclic tetrahydrofuran (THF) methanol derivative.

Example Protocol :

  • Step 1 : N-Boc-3-piperidone (1.0 equiv) + homoallyl MgBr/CeCl₃ → Tertiary alcohol (53–89% yield).
  • Step 2 : Epoxidation with mCPBA (1.2 equiv) at 0°C → Epoxide intermediate.
  • Step 3 : Acid-mediated cyclization → Hydroxylated spirocycle (61–83% yield).

Aziridinium Salt Alkylation

Source describes a copper-mediated alkylation strategy for spirocycle formation:

  • Aziridinium Formation : Treatment of aziridine derivatives with methyl triflate generates aziridinium salts.
  • Vinyl Cuprate Addition : Reaction with Gilman reagents (e.g., lithium dimethylcuprate) opens the aziridinium ring, forming the spirocyclic backbone.

Key Data :

  • Aziridinium intermediate reacted with vinyl cuprate at −78°C → Spirocyclic product (67% yield).
  • Subsequent oxidation (OsO₄/NMO) introduced diol functionality, critical for hydroxyl group installation.

Horner-Wadsworth-Emmons Olefination and Lactamization

Source outlines a six-step sequence for analogous spiro prolines, adaptable to Compound A:

  • Olefination : Cyclobutanone reacts with triethyl phosphonoacetate to form exocyclic alkenes.
  • Michael Addition/Lactamization : 2-Aminomalonic ester derivatives undergo conjugate addition, followed by intramolecular cyclization to yield pyrrolidones.
  • Decarboxylation/Krapcho Reaction : Selective removal of ester groups generates monoacids.
  • Boc Protection and Reduction : Borane-mediated reduction of amides to amines, followed by Boc protection.

Optimization Insight : Use of CeCl₃ improved Grignard reaction yields by suppressing reduction side reactions.

Protective Group Strategies and Functionalization

Boc Protection

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the secondary amine. Common reagents include di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Example :

  • N-Boc-3-azetidinone reacted with Grignard reagents to form protected spiro intermediates.

Hydroxylation Methods

Hydroxyl groups are installed via:

  • Osmium Tetroxide Dihydroxylation : Cis-diols formed from alkenes (e.g., in source, OsO₄/NMO yielded diol intermediates).
  • Epoxide Hydrolysis : Acidic or basic conditions open epoxides to trans-diols.

Data Tables: Comparative Synthesis Outcomes

Method Key Steps Yield (%) Purity (%) Source
Epoxide Ring-Opening Grignard → Epoxidation → Cyclization 61–83 >95
Aziridinium Alkylation Aziridinium + Cuprate 67 90
Olefination/Lactamization Horner-Wadsworth-Emmons → Michael 70–89 98

Challenges and Optimization

  • Regioselectivity : Competing 6-endo vs. 5-exo cyclization pathways necessitate careful control of reaction conditions (e.g., temperature, Lewis acids).
  • Purification : Silica gel chromatography (hexane/EtOAc gradients) effectively isolates spirocyclic products.
  • Stereochemistry : Chiral auxiliaries (e.g., D-proline tert-butyl ester) enable enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the spiro structure or the functional groups attached to it.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate has shown potential in drug discovery, particularly in the synthesis of novel therapeutic agents. Its spirocyclic structure is significant for creating compounds with specific biological activities, such as:

  • Antidepressants : Research indicates that derivatives of spirocyclic compounds can exhibit antidepressant properties by modulating neurotransmitter systems.
  • Anticancer Agents : Some studies suggest that modifications of this compound can lead to the development of anticancer drugs targeting specific pathways involved in tumor growth.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for:

  • Synthesis of Complex Molecules : It can be utilized to construct more complex molecular frameworks through reactions such as alkylation and acylation.
  • Chiral Synthesis : The presence of stereogenic centers in the molecule allows for the production of chiral compounds, which are crucial in pharmaceuticals.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant effects of a series of spirocyclic compounds derived from this compound. The results indicated that these derivatives exhibited significant activity in animal models, suggesting their potential for further development as antidepressants.

Case Study 2: Anticancer Research

In another research effort, scientists synthesized various analogs of this compound to evaluate their anticancer properties. The findings revealed that certain modifications enhanced cytotoxicity against specific cancer cell lines, showcasing the compound's potential in oncology.

Mechanism of Action

The mechanism by which tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific enzymes or receptors in biological systems. The hydroxyl group and the spiro-connected nitrogen atom are likely key functional groups involved in these interactions, potentially affecting molecular pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Positional Isomers and Ring-Size Variants

Several analogs differ in substituent position or ring size, impacting their physicochemical and biological behavior:

Compound Name Substituent Position Ring System Key Properties/Data Reference ID
tert-Butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate 7-OH Azaspiro[4.4]nonane Molecular weight: 241.33 g/mol; purity: ≥97%; synthesized via Pd-catalyzed methods, similar to other spirocyclic amines .
tert-Butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate 4-OH Azaspiro[4.4]nonane Molecular formula: C₁₃H₂₃NO₃; SMILES: CC(C)(C)OC(=O)N1CCC(C12CCCC2)O. Structural data suggests hydrogen bonding potential at the 4-position .
tert-Butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate 6-Oxo Azaspiro[4.4]nonane CAS: 132564-22-8; molecular weight: 239.31 g/mol; discontinued commercially, indicating stability or synthesis challenges .
tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate 6-NH₂ Azaspiro[4.4]nonane Molecular weight: 240.34 g/mol; potential for enhanced solubility and bioactivity compared to hydroxyl analogs .
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate 7-S (sulfoxide) Thia-azaspiro[4.4]nonane Melting point: 69–70°C; higher thermal stability due to sulfur substitution .

Key Observations :

  • Hydroxyl vs. Oxo : The 6-hydroxy derivative likely exhibits stronger hydrogen bonding compared to the 6-oxo analog, influencing solubility and target interactions .
  • Positional Isomerism : The 7-hydroxy isomer () may display distinct conformational preferences compared to the 6-hydroxy derivative due to steric and electronic effects.
  • Sulfur Substitution : Thia analogs (e.g., 7-thia) demonstrate enhanced thermal stability, suggesting that heteroatom substitution can modulate physical properties .

Derivatives with Modified Functional Groups

Functional group modifications further diversify the pharmacological and synthetic utility of these spirocycles:

Compound Name Functional Group Key Data Reference ID
tert-Butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate 4-NH₂ Purity: ≥97%; molecular weight: 240.34 g/mol; used as an intermediate in API synthesis .
tert-Butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate 3-SH Molecular weight: 257.39 g/mol; potential for thiol-mediated reactivity .
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate Additional N atom Molecular formula: C₁₂H₂₁N₂O₂; highlights versatility in introducing heteroatoms .

Key Observations :

  • Thiol Derivatives : The 3-sulfanyl variant () may offer unique reactivity for conjugation or metal coordination.

Characterization Data

  • Spectroscopy: ¹H/¹³C NMR and HRMS are standard for confirming spirocyclic structures (e.g., tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate characterized by δH 1.2–3.5 ppm and δC 20–70 ppm) .
  • Thermal Properties : Melting points vary significantly; thia and sulfoxide derivatives exhibit higher thermal stability (e.g., 76–77°C for 7-thia-7,7-dioxide analog) .

Biological Activity

tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (CAS Number: 2306270-91-5) is a compound belonging to the class of azaspiro compounds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₂₃NO₃
  • Molecular Weight : 241.33 g/mol
  • Structure : The compound features a spirocyclic structure which is significant for its biological activity.
PropertyValue
CAS Number2306270-91-5
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241.33 g/mol

Antitumor Activity

Research indicates that compounds related to azaspiro structures exhibit significant antitumor properties. For instance, related alkaloids from the Cephalotaxus genus have shown efficacy against leukemia, suggesting that this compound may possess similar properties due to structural similarities.

Case Study: Antileukemic Activity

In a study focusing on Cephalotaxus alkaloids, it was found that compounds with azaspiro frameworks demonstrated marked antileukemic activity in murine models. The mechanism of action often involves the inhibition of protein synthesis at the ribosomal level, which could be a pathway relevant to this compound as well .

The proposed mechanism for azaspiro compounds often involves interaction with cellular proteins and enzymes, leading to altered cellular signaling pathways. The specific interactions of this compound with biological targets remain to be fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cancer progression.
  • Modulation of Cell Signaling Pathways : By affecting key signaling pathways, these compounds can induce apoptosis in cancer cells.

Neuroprotective Effects

Emerging studies suggest that azaspiro compounds may also exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems and provide protection against oxidative stress.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of leukemia cell growth
NeuroprotectiveProtection against oxidative stress
Enzyme InhibitionPotential inhibition of key enzymes

Research Findings and Future Directions

While preliminary data suggests significant biological activities for this compound, further research is necessary. Future studies should focus on:

  • In Vivo Studies : To confirm antitumor and neuroprotective effects in animal models.
  • Mechanistic Studies : To elucidate the specific molecular interactions and pathways affected by this compound.
  • Clinical Trials : To evaluate safety and efficacy in humans.

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